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Compound of Interest

Compound Name:
4,5,6,7-Tetrahydropyrazolo[1,5-

a]pyridin-5-ol

CAS No.: 866216-18-4

Cat. No.: B1339629

Get Quote

Executive Summary
The tetrahydropyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal

chemistry—a molecular framework capable of providing ligands for diverse biological targets.

Unlike their fully aromatic counterparts, the tetrahydro- derivatives possess a non-planar

conformation and a stereogenic center at the C4 position. This increased fraction of sp3-

hybridized carbons (

) enhances solubility and allows for more specific vector exploration within enzyme binding
pockets.

This guide details the synthetic logic, structure-activity relationship (SAR) hotspots, and

validated experimental protocols for this scaffold. It is designed to assist medicinal chemists in

transitioning from hit generation to lead optimization.
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The most robust route to access the 4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine core is via a

One-Pot Multicomponent Reaction (MCR). This approach is preferred over linear synthesis due

to its high atom economy and the ability to rapidly generate libraries by varying the three input

components.

The Hantzsch-Type Condensation
The reaction typically involves the condensation of:

5-Amino-pyrazole (provides the N1 and C3 substituents).

Aldehyde (determines the C4 substituent and stereochemistry).

Active Methylene/1,3-Dicarbonyl (forms the C5-C6 fragment).

Mechanism Visualization
The following diagram illustrates the convergent synthesis and the numbering system used

throughout this guide.
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Figure 1: Convergent three-component synthesis of the tetrahydropyrazolo[3,4-b]pyridine

scaffold via Knoevenagel condensation and Michael addition.

Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is defined
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To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship of
Tetrahydropyrazolopyridine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339629/docs#technical-guide-structure-activity-
relationship-of-tetrahydropyrazolopyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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